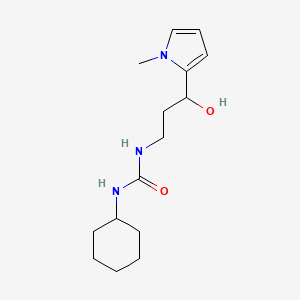
1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a useful research compound. Its molecular formula is C15H25N3O2 and its molecular weight is 279.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a compound with the molecular formula C15H25N3O2 and a molecular weight of 279.384 g/mol. This compound has garnered attention in various research contexts due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The structural formula of the compound is represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied in several contexts, including its role as a potential therapeutic agent. The following sections detail specific activities, findings, and case studies related to this compound.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds, particularly those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.46 ± 0.04 |
| Compound B | NCI-H460 (Lung Cancer) | 0.39 ± 0.06 |
| Compound C | HCT116 (Colon Cancer) | 7.01 ± 0.60 |
These findings suggest that modifications to the urea moiety can enhance anticancer activity, indicating a potential pathway for drug development targeting specific tumors .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research on related compounds has demonstrated their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and the inhibition of NF-kB signaling pathways. For example, studies have shown that certain urea derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways that regulate cell proliferation and apoptosis.
Potential Targets
Research indicates that this compound may interact with:
- Kinases : Inhibition of specific kinases involved in cancer cell proliferation.
- Cytokine Receptors : Modulation of inflammatory responses through cytokine receptor antagonism.
Case Studies
A recent case study involved the synthesis and evaluation of various urea derivatives, including this compound, which were screened for their biological activities:
- Synthesis : The compound was synthesized using a multi-step reaction involving cyclization and functional group modification.
- Screening : The synthesized compounds were tested against various cancer cell lines and showed varying degrees of cytotoxicity.
- Results : Some derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development .
Propriétés
IUPAC Name |
1-cyclohexyl-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h5,8,11-12,14,19H,2-4,6-7,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOPPZMUDXYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













